

Performance comparison of Pigment yellow 73 and Pigment yellow 83

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment yellow 73*

Cat. No.: *B080490*

[Get Quote](#)

Performance Showdown: Pigment Yellow 73 vs. Pigment Yellow 83

In the vibrant world of organic pigments, both **Pigment Yellow 73** and Pigment Yellow 83 have carved out significant niches, favored for their brilliant yellow hues. While both belong to the azo pigment family, their distinct chemical structures give rise to notable differences in performance, influencing their suitability for various applications. This guide provides a detailed comparison of their key performance attributes, supported by experimental data and standardized testing protocols, to aid researchers and scientists in making informed pigment selections.

At a Glance: Key Performance Differences

Property	Pigment Yellow 73	Pigment Yellow 83
Chemical Class	Monoazo	Diarylide
Color Shade	Greenish Yellow[1]	Reddish Yellow[2][3]
Lightfastness (Blue Wool Scale)	6-8[1][4][5]	6-8[2][6][7]
Heat Stability	~180-190°C[1][4][5]	~200°C[2][6]
Solvent Resistance	Good[1]	Excellent[2][6]
Acid Resistance	Good (Rating of 5)[1][4][5]	Excellent[2][6]
Alkali Resistance	Good (Rating of 5)[1][4][5]	Excellent[2][6]
Migration Resistance	Varies by application	Excellent, especially in PVC[2][6]
Opacity/Transparency	Opaque to Semi-transparent[1]	Transparent to Opaque grades available[2][7]
Tinting Strength	Moderately Strong[8]	High[6][8]

In-Depth Performance Analysis

Pigment Yellow 73, a monoazo pigment, is characterized by its brilliant, greenish-yellow shade.[1] It offers good lightfastness and weather fastness, making it a suitable candidate for applications such as industrial paints, water-based decorative paints, and printing inks.[1][4] Its heat resistance is generally considered to be around 180-190°C.[1][4][5]

Pigment Yellow 83, a diarylide pigment, presents a reddish-yellow hue and is noted for its excellent overall fastness properties.[2][3] It exhibits superior heat stability, withstanding temperatures up to 200°C.[2][6] One of its key advantages is its excellent resistance to migration, particularly in plastics like PVC, even at low concentrations.[2][6] Pigment Yellow 83 also boasts high tinting strength, often stronger than other diarylide yellows like Pigment Yellow 13.[2][6] Its applications are extensive, ranging from high-grade industrial finishes and automotive coatings to plastics and printing inks.[2][3]

Experimental Protocols

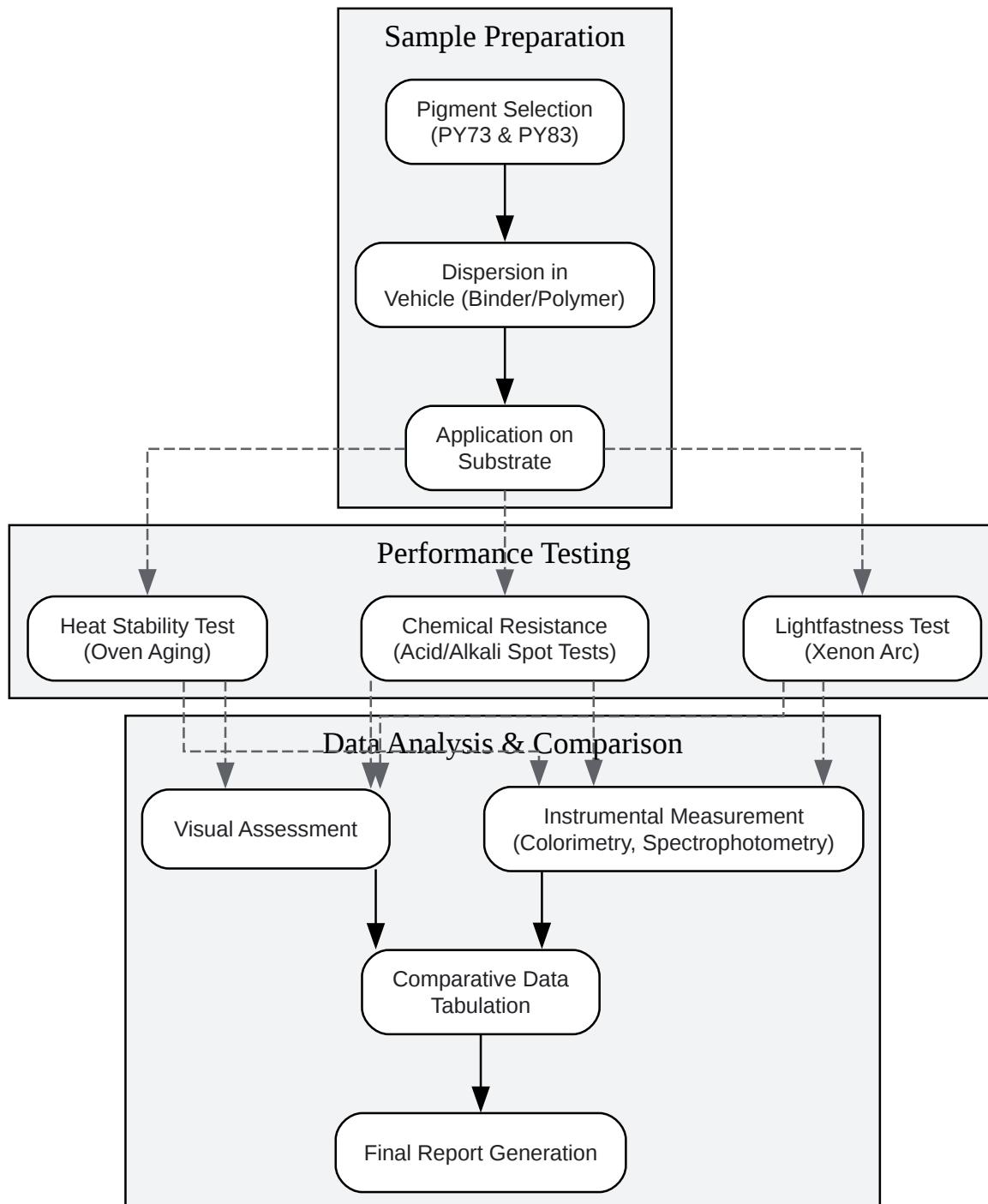
To ensure accurate and reproducible performance comparisons, standardized testing methodologies are crucial. Below are detailed protocols for evaluating key pigment properties, based on internationally recognized standards.

Lightfastness Testing (Adapted from ASTM D4303)

This test determines the effect of indoor light exposure on the color of the pigments.

- Specimen Preparation:
 - Disperse the pigment in a suitable binder (e.g., acrylic, alkyd, or oil-based) at a specified pigment-to-binder ratio.
 - Apply a uniform film of the dispersion onto a standardized substrate (e.g., coated paper or metal panel).
 - Allow the specimens to dry or cure completely according to the binder manufacturer's instructions.
 - Partially mask a section of each specimen with an opaque material to serve as an unexposed reference.
- Exposure:
 - Place the specimens in a controlled environment chamber equipped with a xenon arc lamp, which simulates the spectral distribution of daylight through window glass.[9]
 - Maintain a constant irradiance level, temperature, and relative humidity as specified by the standard (e.g., 0.35 W/m²/nm at 340 nm, 55 ± 5 % RH).[9]
 - Simultaneously expose a Blue Wool Scale reference card under the same conditions. The Blue Wool Scale consists of eight strips of wool dyed with blue dyes of varying lightfastness.[10]
- Evaluation:

- Periodically inspect the specimens and the Blue Wool Scale.
- The lightfastness rating is determined by comparing the color change of the pigment specimen to the color change of the Blue Wool Scale strips.[11] The rating corresponds to the Blue Wool strip that shows a similar degree of fading. A rating of 1 indicates very poor lightfastness, while a rating of 8 signifies excellent lightfastness.[10]


Heat Stability Testing (Adapted from ASTM D3045)

This method evaluates the resistance of the pigment to color change at elevated temperatures.

- Specimen Preparation:
 - Prepare colored plastic chips or coated panels with the pigment incorporated into the desired polymer or binder system.
 - Ensure a consistent pigment concentration across all samples.
- Procedure:
 - Place the specimens in a thermostatically controlled oven with good air circulation.[12]
 - Expose the specimens to a series of predetermined temperatures for a fixed duration (e.g., 10 minutes at 160°C, 180°C, 200°C, etc.).
 - Include an unheated control sample for comparison.
- Evaluation:
 - After the specified time, remove the specimens from the oven and allow them to cool to room temperature.
 - Visually compare the color of the heated specimens to the unheated control. A colorimeter can be used for a quantitative assessment of the color difference (ΔE^*).
 - The heat stability is reported as the maximum temperature at which the pigment shows no significant color change.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive evaluation of pigment performance.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PIGMENT YELLOW 73 - Ataman Kimya [atamanchemicals.com]
- 2. PIGMENT YELLOW 83 - Ataman Kimya [atamanchemicals.com]
- 3. China Pigment Yellow 83 / CAS 5567-15-7 factory and manufacturers | Precise Color [precisechem.com]
- 4. Pigment yellow 73|Fast Yellow 4GX|CAS No.13515-40-7 [xcolorpigment.com]
- 5. Pigment yellow 73_Organic pigment yellow_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 6. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]
- 7. DuraPlast®HR02 Pigment Yellow 83 | Fineland Chem [finelandchem.com]
- 8. jacksonsart.com [jacksonsart.com]
- 9. micomlab.com [micomlab.com]
- 10. Lightfastness - Wikipedia [en.wikipedia.org]
- 11. handprint.com [handprint.com]
- 12. kiyorndl.com [kiyorndl.com]
- To cite this document: BenchChem. [Performance comparison of Pigment yellow 73 and Pigment yellow 83]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080490#performance-comparison-of-pigment-yellow-73-and-pigment-yellow-83>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com